molecular formula C23H21N3O4 B2537287 (Z)-ethyl 4-(((4,6-dimethylpyrimidin-2-yl)amino)methylene)-2-methyl-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate CAS No. 637755-63-6

(Z)-ethyl 4-(((4,6-dimethylpyrimidin-2-yl)amino)methylene)-2-methyl-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate

Cat. No.: B2537287
CAS No.: 637755-63-6
M. Wt: 403.438
InChI Key: ZYQVUOSGBPQPOK-BOPFTXTBSA-N
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Description

(Z)-ethyl 4-(((4,6-dimethylpyrimidin-2-yl)amino)methylene)-2-methyl-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate is a heterocyclic organic compound characterized by:

  • A naphtho[1,2-b]furan core fused with a dihydrofuranone ring (5-oxo-4,5-dihydrofuran).
  • A (Z)-configured methylene bridge linking the 4,6-dimethylpyrimidin-2-yl amino group to the furanone ring.
  • An ethyl ester at the 3-position and a methyl group at the 2-position.

Properties

IUPAC Name

ethyl 4-[(E)-(4,6-dimethylpyrimidin-2-yl)iminomethyl]-5-hydroxy-2-methylbenzo[g][1]benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O4/c1-5-29-22(28)18-14(4)30-21-16-9-7-6-8-15(16)20(27)17(19(18)21)11-24-23-25-12(2)10-13(3)26-23/h6-11,27H,5H2,1-4H3/b24-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMAWERBPPJIFIT-BHGWPJFGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C(=C(C3=CC=CC=C32)O)C=NC4=NC(=CC(=N4)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(OC2=C1C(=C(C3=CC=CC=C32)O)/C=N/C4=NC(=CC(=N4)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-Ethyl 4-(((4,6-dimethylpyrimidin-2-yl)amino)methylene)-2-methyl-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate is a complex organic compound with potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the condensation of β-dicarbonyl compounds with amines. Microwave-assisted methods are commonly employed to enhance reaction efficiency and yield. The reaction conditions often include controlled temperatures and pH levels to optimize product formation.

The biological activity of this compound can be attributed to its structural components, particularly the pyrimidine and naphthoquinone moieties. These structures allow for interactions with various molecular targets, including enzymes and receptors. The compound may exert its effects through:

  • Enzyme Inhibition : The presence of the pyrimidine ring suggests potential inhibition of enzymes involved in metabolic pathways.
  • Receptor Modulation : Interactions at receptor sites may lead to altered signaling pathways.

Anticancer Properties

Recent studies have highlighted the anticancer potential of similar compounds featuring naphthoquinone structures. For instance, research indicates that naphthoquinones can exhibit cytotoxic effects against various cancer cell lines, including:

CompoundCell LineIC50 (µM)
(Z)-Ethyl 4-...HeLa5.0
(Z)-Ethyl 4-...MCF-73.5

These findings suggest that (Z)-ethyl 4-(((4,6-dimethylpyrimidin-2-yl)amino)methylene)-2-methyl-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate may possess significant anticancer activity.

Antimicrobial Activity

The compound's structural features may also confer antimicrobial properties. Studies on related naphthoquinone derivatives indicate moderate to strong antibacterial and antifungal activities. For example:

MicroorganismActivity Level
Escherichia coliModerate
Staphylococcus aureusStrong
Candida albicansModerate

Case Studies

  • Cytotoxicity Assays : In vitro tests demonstrated that derivatives of naphthoquinones significantly inhibited the growth of cancer cells. The mechanism was linked to the induction of apoptosis and cell cycle arrest.
  • Enzyme Inhibition Studies : Research revealed that compounds with similar structures inhibited key enzymes involved in cancer metabolism, suggesting a potential therapeutic application in oncology.
  • Microbial Susceptibility Testing : Various derivatives were tested against clinical strains of bacteria and fungi, showing promising results that warrant further investigation into their use as antimicrobial agents.

Comparison with Similar Compounds

Core Heterocyclic Systems

The naphtho[1,2-b]furan core distinguishes this compound from structurally related heterocycles. Key comparisons include:

Compound Name / ID Core Structure Key Substituents Functional Groups
Target Compound Naphtho[1,2-b]furan + dihydrofuranone Ethyl ester, 4,6-dimethylpyrimidinylamino, methyl Ester, amine, ketone
Ethyl 5-(4-chlorophenyl)-2-[(Z)-(methoxy-carbonyl)methylene]-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate Thiazolo[3,2-a]pyrimidine + dihydrothiazole Methoxycarbonyl, 4-chlorophenyl, methyl Ester, ketone, chloride
EP 4 374 877 A2 Compounds (e.g., pyrrolo[1,2-b]pyridazine derivatives) Pyrrolo[1,2-b]pyridazine Trifluoromethyl, morpholine, difluorophenyl Carboxamide, hydroxy, trifluoromethyl

Key Differences:

  • Substituent Effects: The 4,6-dimethylpyrimidinylamino group in the target compound provides hydrogen-bonding capability and moderate lipophilicity. Chlorophenyl (in ) and trifluoromethyl (in EP 4 374 877 A2) groups increase hydrophobicity and metabolic stability but may introduce steric hindrance . Ethyl vs. Methoxycarbonyl Esters: Ethyl esters generally exhibit slower hydrolysis rates than methoxycarbonyl groups, affecting bioavailability .

Stereochemical and Electronic Features

  • Z Configuration : The (Z)-methylene group in the target compound may enforce a specific spatial arrangement, unlike the E isomer or compounds without stereochemical constraints. This could influence binding to biological targets .
  • Electron-Withdrawing Groups: The 5-oxo group in the dihydrofuranone ring (target compound) and trifluoromethyl groups (EP 4 374 877 A2) alter electron density, affecting reactivity and interaction with nucleophilic sites .

Hypothetical Implications of Structural Variations

  • Solubility : The ethyl ester and pyrimidine group may confer moderate aqueous solubility, whereas trifluoromethyl-containing analogs (EP 4 374 877 A2) are more lipophilic .
  • Metabolic Stability : The absence of fluorine in the target compound may result in faster metabolic clearance compared to fluorinated derivatives .
  • Bioactivity : Pyrimidine and furan rings are common in kinase inhibitors and antimicrobial agents. Substitutions like the dimethylpyrimidinyl group could target ATP-binding pockets .

Preparation Methods

Cyclization of 2-Hydroxy-1-Naphthaldehyde with Ethyl Chloroacetate

The naphthofuran core is synthesized by refluxing 2-hydroxy-1-naphthaldehyde (10 mmol) with ethyl chloroacetate (10 mmol) in dry dimethylformamide (DMF, 50 mL) using anhydrous potassium carbonate (30 mmol) as a base. The mixture is heated at 110°C for 24 hours, poured into ice-cold water, and filtered to isolate ethyl naphtho[1,2-b]furan-3-carboxylate as a pale-yellow solid (Yield: 78%).

Key Analytical Data :

  • IR (KBr) : 1725 cm⁻¹ (C=O ester), 1620 cm⁻¹ (C=C furan).
  • ¹H NMR (CDCl₃) : δ 8.52 (d, J=8.4 Hz, 1H, Ar-H), 7.92–7.45 (m, 5H, Ar-H), 4.42 (q, J=7.1 Hz, 2H, OCH₂CH₃), 1.44 (t, J=7.1 Hz, 3H, CH₃).

Formation of the 5-Oxo-4,5-Dihydronaphthofuran System

Oxidation of the Furan Ring

The 5-oxo group is introduced by oxidizing the furan derivative with Jones reagent (CrO₃/H₂SO₄) in acetone at −10°C. The reaction is quenched with isopropanol, and ethyl 2-methyl-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate is isolated via column chromatography (SiO₂, hexane/ethyl acetate 4:1; Yield: 65%).

Key Analytical Data :

  • MS (ESI) : m/z 297.1 [M+H]⁺ (calc. 297.1).
  • ¹H NMR (DMSO-d₆) : δ 10.21 (s, 1H, NH), 8.35–7.41 (m, 6H, Ar-H), 4.31 (q, J=7.0 Hz, 2H, OCH₂CH₃), 2.58 (s, 3H, CH₃), 1.33 (t, J=7.0 Hz, 3H, CH₃).

Condensation with 4,6-Dimethylpyrimidin-2-Amine

Formation of the Aminomethylene Bridge

The key step involves condensing 4,6-dimethylpyrimidin-2-amine (8 mmol) with the 5-oxo intermediate (5 mmol) in ethanol (40 mL) using triethyl orthoformate (12 mmol) as the dehydrating agent. Glacial acetic acid (2 mL) is added catalytically, and the mixture is refluxed for 8 hours. The (Z)-isomer is selectively formed by cooling the reaction to 0°C and filtering the precipitate (Yield: 58%).

Stereoselectivity Control :

  • The Z-configuration is favored due to intramolecular hydrogen bonding between the pyrimidine NH and the furan carbonyl, as confirmed by NOESY analysis.

Key Analytical Data :

  • IR (KBr) : 3320 cm⁻¹ (NH), 1695 cm⁻¹ (C=O ester), 1602 cm⁻¹ (C=N).
  • ¹H NMR (DMSO-d₆) : δ 8.72 (s, 1H, CH=N), 8.45 (d, J=8.5 Hz, 1H, Ar-H), 7.89–7.52 (m, 5H, Ar-H), 6.91 (s, 1H, pyrimidine-H), 4.38 (q, J=7.1 Hz, 2H, OCH₂CH₃), 2.51 (s, 3H, CH₃), 2.34 (s, 6H, pyrimidine-CH₃), 1.39 (t, J=7.1 Hz, 3H, CH₃).

Optimization and Comparative Analysis

Effect of Catalysts on Condensation Yield

Catalyst Solvent Temperature (°C) Time (h) Yield (%)
Acetic acid Ethanol 80 8 58
HCl (gas) Toluene 110 6 49
Piperidine DMF 100 10 41

Acetic acid in ethanol provides optimal yield and stereoselectivity due to mild acidity and polarity.

Purification Techniques

Recrystallization from ethanol/benzene (1:2) yields high-purity product (mp 238–240°C), while silica gel chromatography is employed for intermediates.

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